molecular formula C11H13ClN2 B2998437 4-(3-Aminocyclobutyl)benzonitrile;hydrochloride CAS No. 2243501-66-6

4-(3-Aminocyclobutyl)benzonitrile;hydrochloride

Cat. No. B2998437
M. Wt: 208.69
InChI Key: HYGIBRYKSUUYIU-PFWPSKEQSA-N
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Description

“4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” is a chemical compound with the IUPAC name 3-(1-aminocyclobutyl)benzonitrile hydrochloride . It is used for pharmaceutical testing .


Synthesis Analysis

While specific synthesis methods for “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” were not found, benzonitrile, a related compound, is typically synthesized through the cyanation of benzene halides .


Molecular Structure Analysis

The molecular structure of “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” was studied with Density Functional Theory . The InChI code for this compound is 1S/C11H12N2.ClH/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10;/h1-4,10-11H,5-6,13H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” is 208.69 . It is recommended to be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Dermatological Applications

One of the studies describes the rational design and synthesis of a novel, nonsteroidal androgen receptor antagonist, which is indicated for sebum control and the treatment of androgenetic alopecia. This compound showcases potent, selective in vivo activity, with a rapid metabolism that minimizes the risk of unwanted systemic side effects. Importantly, it was tested negative for potential phototoxicity, highlighting its safety for dermatological applications (J. Li et al., 2008).

Anticancer Activity

Research into a family of iron(II)-cyclopentadienyl compounds, including various benzonitrile derivatives, has shown strong activity against colorectal and triple negative breast cancer cells. The study indicates that these compounds, by virtue of their structural features, exhibit cytotoxicity in the low micromolar range, suggesting a promising avenue for anticancer therapy (Adhan Pilon et al., 2020).

Molecular Electronics and Photonics

Another study focuses on the synthesis and characterization of novel porphyrazines containing peripherally functionalized macrocyclic units. These compounds have potential applications in molecular electronics and photonics, indicating the versatility of benzonitrile derivatives in developing advanced materials with unique optical and electronic properties (A. Bilgin et al., 2009).

Corrosion Inhibition

Benzonitrile derivatives have also been evaluated as corrosion inhibitors, particularly for mild steel in acidic mediums. Their effective inhibition performance, confirmed through experimental and computational studies, underscores the potential of these compounds in protecting industrial materials from corrosive environments (A. Chaouiki et al., 2018).

Antimicrobial Properties

The antimicrobial activity of specific benzonitrile derivatives has been explored, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens. This suggests the potential for these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mahesh Kumar et al., 2022).

Safety And Hazards

The safety data sheet for “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound is classified as Acute Tox. 4, Skin Irrit. 2, and Eye Irrit. 2 according to the European Chemicals Agency .

Future Directions

While specific future directions for “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” were not found, a study on 4(3-aminocyclobutyl)pyrimidin-2-amines, a related compound, suggested that these substances form colloidal aggregates and are not suited for further development . This highlights the importance of additional control experiments to identify aggregators among bioactive compounds .

properties

IUPAC Name

4-(3-aminocyclobutyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10;/h1-4,10-11H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGIBRYKSUUYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminocyclobutyl)benzonitrile;hydrochloride

CAS RN

2243508-33-8
Record name 4-(3-aminocyclobutyl)benzonitrile hydrochloride
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